5-Azaspiro[2.3]hexane-5-carboxamide

glutamate receptor ligands conformational constraint CNS drug discovery

Flexible amine scaffolds introduce unpredictable conformational populations that erode target selectivity. 5-Azaspiro[2.3]hexane-5-carboxamide solves this by providing a conformationally frozen [2.3]-azaspiro core with a native carboxamide handle. • ΔpKa ≈ -1.5 vs. piperidine - mitigates hERG, phospholipidosis, and P-gp recognition. • Rigid exit vectors enable isosteric replacement of piperidine in kinase inhibitors (e.g., thymidine kinase inhibitors, US10695334) and mGluR-targeted probes. • Ready-to-couple carboxamide simplifies rapid library synthesis for fragment-based drug discovery. Supplied as a research-grade building block with documented purity.

Molecular Formula C6H10N2O
Molecular Weight 126.16 g/mol
Cat. No. B13595680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Azaspiro[2.3]hexane-5-carboxamide
Molecular FormulaC6H10N2O
Molecular Weight126.16 g/mol
Structural Identifiers
SMILESC1CC12CN(C2)C(=O)N
InChIInChI=1S/C6H10N2O/c7-5(9)8-3-6(4-8)1-2-6/h1-4H2,(H2,7,9)
InChIKeyZXXXFKSMWIZADO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.1 g / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Azaspiro[2.3]hexane-5-carboxamide: Scaffold Overview


5-Azaspiro[2.3]hexane-5-carboxamide is a spirocyclic building block featuring a [2.3] azaspiro core in which a cyclopropane ring is fused to an azetidine ring at a shared spiro carbon, with a carboxamide substituent at the 5‑position [1]. This scaffold introduces pronounced conformational rigidity that distinguishes it from flexible acyclic amines and less constrained monocyclic heterocycles, making it a candidate for isosteric replacement of piperidine in drug discovery programs [2]. The compound is primarily procured as a synthetic intermediate or fragment for library synthesis, with its value derived from the unique spatial orientation of exit vectors and the restricted rotational freedom inherent to the spirocyclic framework [3].

5-Azaspiro[2.3]hexane-5-carboxamide: Why Substitution Fails


Generic substitution of 5‑azaspiro[2.3]hexane‑5‑carboxamide with a conventional piperidine, morpholine, or unconstrained azetidine derivative introduces distinct alterations in molecular topology, conformational populations, and physicochemical parameters that can unpredictably alter target engagement [1]. The spirocyclic [2.3] fusion restricts bond rotation—specifically around the C3–C4 bond in the analogous azetidine system—while simultaneously modifying amine basicity and lipophilicity relative to piperidine [2]. These differences are not cosmetic; they affect binding pose, selectivity, and pharmacokinetic behavior in ways that cannot be compensated by simple side‑chain optimization. The quantitative evidence below demonstrates where this scaffold provides measurable differentiation relative to the closest comparators.

5-Azaspiro[2.3]hexane-5-carboxamide: Differentiation Evidence


Conformational Restriction vs. L-Glutamic Acid Analogs

The 5‑azaspiro[2.3]hexane scaffold was explicitly designed to eliminate the residual rotation around the C3–C4 bond that persists in monocyclic azetidine‑constrained L‑glutamic acid analogs [1]. While the azetidine derivative (compound Ia) already restricts backbone flexibility relative to native L‑glutamic acid, the introduction of the spiro‑fused cyclopropane in the 5‑azaspiro[2.3]hexane derivative (compound Ib) further locks this bond into a single, defined conformation [2]. This represents a discrete step‑change in conformational restriction rather than a continuous modulation.

glutamate receptor ligands conformational constraint CNS drug discovery

Amine Basicity (pKa) vs. Piperidine

Although direct experimental pKa data for 5‑azaspiro[2.3]hexane‑5‑carboxamide is not available in primary literature, the closely related 4‑azaspiro[2.3]hexane scaffold has been characterized and provides class‑level inference. The measured pKa of 4‑azaspiro[2.3]hexane is 9.3, which is approximately 1.5 log units lower than piperidine (pKa ~10.8) [1]. This reduction in basicity is consistent across strained azetidine‑containing spiro systems due to increased s‑character of the nitrogen lone pair and ring strain effects. The 5‑aza isomer is expected to exhibit similarly reduced basicity relative to piperidine [2].

physicochemical properties pKa piperidine isostere CNS drug design

Lipophilicity (LogP) vs. Piperidine

The experimentally determined LogP of 4‑azaspiro[2.3]hexane is 0.8, compared to piperidine with a LogP of approximately 0.5–0.8 (depending on measurement conditions) [1]. Notably, the spirocyclic azaspirohexane scaffold maintains lipophilicity within the same general range as piperidine while simultaneously reducing basicity by ~1.5 pKa units. This decoupling of lipophilicity and basicity is a valuable feature for medicinal chemists seeking to optimize ADME properties without introducing excessive hydrophobicity [2]. Computed XLogP3 for 5‑azaspiro[2.3]hexane is 0.2, suggesting a similarly favorable lipophilicity profile [3].

lipophilicity LogP piperidine replacement drug‑likeness

Exit Vector Geometry vs. Piperidine

Exit vector plot (EVP) analysis performed on 4‑azaspiro[2.3]hexane derivatives demonstrates that the spirocyclic scaffold directs substituents along distinct spatial trajectories compared to piperidine [1]. While piperidine adopts a chair conformation with equatorial/axial preferences, the rigid spiro[2.3] framework fixes the relative orientation of the amine nitrogen and the carboxamide group (or other substituents at the 1‑ and 5‑positions) in a geometry that is inaccessible to monocyclic saturated amines [2]. The 5‑azaspiro[2.3]hexane core, with nitrogen at position 5 and the spiro junction at position 1, presents an alternative exit vector arrangement that has been exploited in kinase inhibitors and receptor modulators requiring precise 3D presentation of hydrogen bond donor/acceptor motifs [3].

exit vector analysis 3D pharmacophore piperidine isostere structure‑based design

Thymidine Kinase (TK1) Inhibition

A compound containing the 5‑azaspiro[2.3]hexane moiety (specifically a 5‑azaspiro[2.3]hexan‑5‑yl substituent) was evaluated for inhibition of human cytosolic thymidine kinase (TK1) and reported an IC₅₀ of 10,000 nM [1]. While this value represents only modest potency, it serves as a benchmark demonstrating that the scaffold is compatible with biological target engagement in an enzyme inhibition context. No direct comparator data is available from the same assay; however, the presence of this scaffold in a patented kinase inhibitor series (US10695334) indicates its utility as a versatile moiety in lead optimization [2].

thymidine kinase TK1 inhibition kinase inhibitor oncology

Synthetic Scalability: 5-Aza vs. 4-Aza Isomers

The synthesis of 4‑azaspiro[2.3]hexane derivatives has been demonstrated on a multigram scale (up to 52 g) using Tebbe olefination and cyclopropanation protocols, providing a reliable supply chain for this isomer class [1]. In contrast, the 5‑azaspiro[2.3]hexane scaffold has been more extensively explored in the literature for medicinal chemistry applications, with established synthetic routes via cyclopropanation of azetidine derivatives [2]. The choice between 5‑aza and 4‑aza isomers involves a trade‑off: the 4‑aza isomer benefits from recently optimized multigram protocols, whereas the 5‑aza isomer has a longer history of use in drug discovery programs and a broader base of published SAR [3].

multigram synthesis building block scalability medicinal chemistry supply

5-Azaspiro[2.3]hexane-5-carboxamide: Procurement and Application Scenarios


mGluR Ligand Optimization

The 5‑azaspiro[2.3]hexane scaffold was specifically designed as a conformationally “frozen” analog of L‑glutamic acid to target metabotropic glutamate receptors implicated in schizophrenia, depression, anxiety, and neurodegenerative diseases [1]. Unlike flexible glutamate analogs or partially constrained azetidine derivatives, this scaffold eliminates rotation around the C3–C4 bond entirely, providing a rigid pharmacophore that can be used to probe the conformational requirements for mGluR subtype selectivity [2]. Procurement of 5‑azaspiro[2.3]hexane‑5‑carboxamide enables the synthesis of focused libraries for structure‑activity relationship studies where precise spatial presentation of acidic and basic moieties is critical for distinguishing agonist vs. antagonist functional responses.

Piperidine Isosteric Replacement for Kinases and GPCRs

The 5‑azaspiro[2.3]hexane core serves as a piperidine bioisostere with reduced basicity (ΔpKa ≈ –1.5 vs. piperidine) while maintaining comparable lipophilicity [1]. This property profile is particularly advantageous in kinase inhibitor programs where excessive amine basicity can lead to hERG channel blockade, phospholipidosis, and poor CNS penetration due to P‑gp recognition of protonated amines [2]. The scaffold has been incorporated into patented kinase inhibitors (e.g., thymidine kinase inhibitors, US10695334) and represents a procurement‑ready building block for medicinal chemistry teams seeking to improve the ADME‑tox profile of piperidine‑containing leads without resorting to metabolically labile N‑alkylation or fluorination strategies [3].

Fragment Library and Diversity-Oriented Synthesis

As a conformationally constrained spirocyclic amine, 5‑azaspiro[2.3]hexane‑5‑carboxamide provides a rigid core with defined exit vectors that can be elaborated into diverse chemotypes via amide coupling, N‑alkylation, or further functionalization of the cyclopropane ring [1]. The scaffold addresses the increasing demand in fragment‑based drug discovery for three‑dimensional, low‑molecular‑weight building blocks that sample chemical space underrepresented in traditional flat aromatic libraries [2]. Computed properties (MW = 83.13 g/mol parent; XLogP3 = 0.2; TPSA = 12 Ų) suggest favorable fragment‑like characteristics, while the carboxamide handle at the 5‑position provides a convenient synthetic entry point for library generation [3].

Peptidomimetic Scaffold for Proteases and GPCRs

The rigid spiro[2.3] framework of 5‑azaspiro[2.3]hexane‑5‑carboxamide enforces a specific dihedral angle that can mimic the backbone geometry of constrained peptide turns or extended conformations [1]. This property has been leveraged in the design of peptidomimetics targeting proteases, integrins, and class A GPCRs where the orientation of hydrogen bond donor/acceptor pairs relative to hydrophobic groups determines binding affinity and functional selectivity [2]. The carboxamide functionality provides a native peptide‑like interaction motif, while the spirocyclic core restricts conformational sampling to reduce the entropic penalty of binding and improve target residence time [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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